molecular formula C12H10F3N3O4S B2591619 N-(6-methoxypyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1396868-15-7

N-(6-methoxypyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2591619
CAS RN: 1396868-15-7
M. Wt: 349.28
InChI Key: NTUICCDFEUJCJG-UHFFFAOYSA-N
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Description

N-(6-methoxypyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide, also known as MPTP or MPTP-TFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Antiproliferative Activity

Several novel N-substituted benzenesulfonamides derivatives, including compounds structurally related to N-(6-methoxypyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide, have been synthesized and evaluated for their antiproliferative activity against a variety of tumor cell lines. For example, derivatives have demonstrated significant antiproliferative effects against breast cancer cell lines (MDA-MB-231, T-47D) and a neuroblastoma cell line (SK-N-MC), showcasing the potential of these compounds in the development of new anticancer agents (Motavallizadeh et al., 2014).

Glycosyl Triflates Formation

The study of 1-benzenesulfinyl piperidine combined with trifluoromethanesulfonic anhydride reveals a powerful, metal-free activation method for thioglycosides, leading to the formation of glycosyl triflates. This process demonstrates the versatility of benzenesulfonamide derivatives in facilitating glycosidic linkage formation, highlighting their role in complex organic synthesis and potential applications in the synthesis of biologically active compounds (Crich and Smith, 2001).

Carbonic Anhydrase Inhibition

N-substituted benzenesulfonamides, including molecules related to this compound, have been explored as carbonic anhydrase inhibitors (CAIs). Their inhibition and structural studies reveal significant insights into their mechanism of action, underscoring the potential of these compounds in developing treatments for conditions where CA inhibition is beneficial (Di Fiore et al., 2011).

Photodynamic Therapy Applications

The design and synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have shown remarkable potential for photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them suitable as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

Comparative Biological Activity

Studies on non-radical versus stable radical compounds, including those structurally similar to this compound, have been conducted to evaluate their biological activity. These studies contribute to understanding the redox behavior and potential biological applications of these compounds (Chatterjee et al., 2022).

properties

IUPAC Name

N-(6-methoxypyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O4S/c1-21-11-6-10(16-7-17-11)18-23(19,20)9-4-2-8(3-5-9)22-12(13,14)15/h2-7H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUICCDFEUJCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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